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Compound of Interest

Compound Name: 2-Azido-adenosine

Cat. No.: B12394331

Get Quote

Executive Summary
2-Azidoadenosine (2-N

-Ado) is a multifunctional nucleoside analogue distinguished by the substitution of an azide
group (

) at the C2 position of the purine ring. Unlike its sugar-modified counterpart (2'-azido-2'-
deoxyadenosine), 2-azidoadenosine retains an intact ribose sugar, allowing it to mimic
adenosine in receptor binding and enzymatic pathways while introducing unique chemical
reactivity.

This molecule serves two primary, yet distinct, roles in chemical biology:

Photoaffinity Probe: Upon UV irradiation, the azide moiety generates a highly reactive

nitrene, facilitating covalent cross-linking to adenosine receptors (A1, A2A) and identifying

ligand-binding subunits.

Bioorthogonal "Click" Handle: The azide group participates in Copper-Catalyzed (CuAAC) or

Strain-Promoted (SPAAC) Azide-Alkyne Cycloadditions, yielding fluorescent triazole adducts

useful for imaging.
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Critical Technical Caveat: Researchers must account for the azido-tetrazolo tautomerism. In

aqueous physiological buffers, 2-azidoadenosine exists in equilibrium with a non-photoreactive

tricyclic tetrazole form, which significantly impacts effective concentration and reactivity profiles.

Chemical Architecture & Tautomerism
Structural Definition

IUPAC Name: 2-azido-9-(β-D-ribofuranosyl)-9H-purin-6-amine

Molecular Formula: C

H

N

O

Molecular Weight: 308.25 g/mol

Key Feature: The electron-withdrawing azide group at C2 makes the purine ring electron-

deficient, altering its pKa and hydrogen-bonding potential compared to native adenosine.

The Azido-Tetrazolo Equilibrium
A defining physicochemical property of 2-azidopurines is the dynamic equilibrium between the

linear 2-azido form (A) and the cyclized tetrazolo[1,5-a]purine form (T).

Mechanism: The terminal nitrogen of the azide group attacks the N1 of the purine ring.

Solvent Dependence:

Non-polar/Acidic Solvents (e.g., DMSO, CDCl

): Favors the Azido (A) form.

Polar/Neutral Aqueous Buffers (pH 7.4): Favors the Tetrazolo (T) form.

Implication: Only the Azido form is photoactive. In biological assays, the "effective"

concentration of the photo-probe is determined by this equilibrium constant (
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Figure 1: Dynamic equilibrium between the photoreactive azide and the dormant tetrazole form.

In physiological buffer, the tetrazole form often predominates.

Synthesis Strategy
Direct nucleophilic displacement of a halogen at the C2 position by an azide ion is often

sluggish due to electronic repulsion. The preferred, high-yield synthetic route utilizes a

hydrazine intermediate followed by nitrosation.

Reaction Pathway
Starting Material: 2-Chloroadenosine (commercially available or synthesized from

guanosine).

Hydrazinolysis: Displacement of the 2-chloro group with hydrazine hydrate to form 2-

hydrazinoadenosine.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO

/AcOH) converts the hydrazine to an azide.
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2-Chloroadenosine

Step 1: Hydrazinolysis
(NH2NH2 · H2O, reflux)

2-Hydrazinoadenosine

Step 2: Diazotization
(NaNO2, AcOH, 0°C)

2-Azidoadenosine

Click to download full resolution via product page

Figure 2: Two-step synthetic pathway transforming 2-chloroadenosine to 2-azidoadenosine via

a hydrazine intermediate.

Pharmacology & Receptor Binding[1]
2-Azidoadenosine is not merely a passive probe; it is a pharmacologically active ligand.

Receptor Affinity Profile
Adenosine A1 Receptor: Acts as a full agonist.

Adenosine A2A Receptor: High-affinity agonist.[1] Often used to label the A2A receptor in

striatal membranes.
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Selectivity: While it binds all subtypes, C2-substitution generally confers a degree of A2A

selectivity over A1 compared to N6-substitution.

Photoaffinity Labeling (PAL) Mechanism
When used for PAL, the compound functions as a "suicide probe":

Equilibrium Binding: The ligand binds reversibly to the receptor site (

).

Activation: UV irradiation (254 nm or 300-350 nm) triggers nitrogen extrusion (

loss).

Nitrene Formation: A singlet nitrene is formed at C2.

Insertion: The nitrene inserts into a nearby C-H or N-H bond of the receptor protein, forming

a permanent covalent linkage.

Applications: Click Chemistry & Fluorescence[2][3]
[4][5][6]
Beyond receptor mapping, 2-azidoadenosine is a valuable tool for bioorthogonal chemistry.

Fluorogenic "Light-Up" Properties
The 2-azidoadenosine molecule itself is weakly fluorescent.[2] However, upon reaction with an

alkyne (Click reaction), the resulting 1,2,3-triazole adduct exhibits significant fluorescence.

Stokes Shift: Large (~133 nm).[2]

Mechanism: The formation of the triazole ring extends the conjugation of the purine system,

enabling radiative decay.

Utility: This allows for "wash-free" imaging, as unreacted probe is dark, while the labeled

target becomes fluorescent.
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Comparison of Application Modes
Feature

Photoaffinity Labeling
(PAL)

Click Chemistry
(SPAAC/CuAAC)

Reactive Group Nitrene (generated in situ) Azide (reacts with Alkyne)

Trigger UV Light (254-365 nm)
Strain (Cyclooctyne) or Copper

Catalyst

Target
Unknown amino acid residues

(C-H insertion)

Specific Alkyne-tagged

biomolecules

Outcome Covalent Cross-linking
Fluorescent Labeling /

Conjugation

Key Constraint
Must account for Tetrazole

equilibrium

Copper toxicity (use SPAAC

for live cells)

Experimental Protocols
Protocol A: Synthesis of 2-Azidoadenosine
Reference Standard: Modified from classic purine substitution methods.

Hydrazinolysis:

Dissolve 2-chloroadenosine (1 mmol) in ethanol (10 mL) containing hydrazine hydrate (10

mmol).

Reflux for 4–6 hours under inert atmosphere (

). Monitor via TLC (System: CHCl

:MeOH 85:15).

Evaporate solvent. Crystallize 2-hydrazinoadenosine from water/ethanol.

Diazotization:

Dissolve 2-hydrazinoadenosine in 50% acetic acid at 0°C.
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Add NaNO

(1.1 eq) aqueous solution dropwise.

Stir for 30 min at 0°C. The product precipitates or is extracted.

Purification: Recrystallize from water. Store in the dark.

Protocol B: Photoaffinity Labeling of Adenosine
Receptors[7]

Membrane Prep: Incubate receptor-rich membranes (e.g., striatal) with [³H]-2-

azidoadenosine or [

I]-labeled analog in Tris-HCl buffer (pH 7.4).

Note: Perform in dim light/darkness.

Equilibrium: Incubate at 25°C for 60 min to establish binding equilibrium.

Cross-linking: Irradiate samples with a UV lamp (254 nm) at a distance of 5 cm for 30–60

seconds.

Control: Include a sample with excess non-radioactive agonist (e.g., NECA) to define non-

specific binding.

Analysis: Wash membranes, solubilize in SDS-PAGE buffer, and analyze via

autoradiography to identify the molecular weight of the receptor subunit.

Protocol C: Live Cell Click Labeling (SPAAC)
Metabolic Incorporation: (If using 2-azidoadenosine as a substrate for RNA/ATP synthesis,

though 2'-azido is more common for RNA).

Labeling: Treat cells containing the azide-probe with 50 µM DBCO-Fluorophore

(Dibenzocyclooctyne) in media.

Incubation: 30–60 minutes at 37°C.
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Imaging: Wash cells 2x with PBS. Image using fluorescence microscopy (Excitation depends

on fluorophore; Triazole adduct itself may require UV/Blue excitation if no external

fluorophore is attached).

Safety & Handling
Explosion Hazard: Organic azides, particularly those with low Carbon-to-Nitrogen ratios (

), are potentially explosive. While 2-azidoadenosine (

) is relatively stable, it should never be heated dry or subjected to mechanical shock.

Light Sensitivity: Store at -20°C in amber vials or wrapped in foil. Accidental UV exposure

converts the compound to the reactive nitrene/polymeric species.

Toxicity: Azides are cytochrome c oxidase inhibitors (similar to cyanide). Handle with gloves

in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC297886/
https://pmc.ncbi.nlm.nih.gov/articles/PMC297886/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4826778/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4826778/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4826778/
https://pubmed.ncbi.nlm.nih.gov/6331519/
https://pubmed.ncbi.nlm.nih.gov/6331519/
https://pubs.acs.org/doi/suppl/10.1021/acsmedchemlett.7b00138/suppl_file/ml7b00138_si_001.pdf
https://pubmed.ncbi.nlm.nih.gov/26086070/
https://pubmed.ncbi.nlm.nih.gov/26086070/
https://pubmed.ncbi.nlm.nih.gov/26086070/
https://pubs.acs.org/doi/abs/10.1021/acs.bioconjchem.5b00300
https://www.researchgate.net/figure/Synthesis-of-functionalized-2-azido-adenosine-13-Reaction-conditions-i-12_fig3_356151943
https://broadpharm.com/blog/azide-click-reaction-chemistry-reagents
https://www.benchchem.com/product/b12394331/docs#2-azidoadenosine-chemical-architecture-properties-and-applications
https://www.benchchem.com/product/b12394331/docs#2-azidoadenosine-chemical-architecture-properties-and-applications
https://www.benchchem.com/product/b12394331/docs#2-azidoadenosine-chemical-architecture-properties-and-applications
https://www.benchchem.com/product/b12394331/docs#2-azidoadenosine-chemical-architecture-properties-and-applications
https://www.benchchem.com/product/b12394331?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394331?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394331?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

